molecular formula C11H16ClN B13290027 2-chloro-N-(3-methylbutan-2-yl)aniline

2-chloro-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13290027
M. Wt: 197.70 g/mol
InChI Key: OFJDRFXJTXZIMC-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methylbutan-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group and an aniline moiety substituted with a 3-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methylbutan-2-yl)aniline can be achieved through various methods. One common approach involves the reaction of 2-chloroaniline with 3-methyl-2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the hydroamination of olefins with nitroarenes has been reported as a practical approach to access hindered amines, including this compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the chloro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

2-chloro-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets. The chloro group and the aniline moiety can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

2-chloro-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C11H16ClN/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h4-9,13H,1-3H3

InChI Key

OFJDRFXJTXZIMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC=CC=C1Cl

Origin of Product

United States

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